VZTYMQWOBGCTOO-UHFFFAOYSA-M

Description

The compound identified by the InChIKey VZTYMQWOBGCTOO-UHFFFAOYSA-M corresponds to Sodium Metasilicate (Na₂SiO₃). This inorganic compound is a member of the silicate family, characterized by its chain-like anionic structure (SiO₃²⁻) and sodium cations (Na⁺). It is industrially produced via the fusion of sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂) at high temperatures (1,200–1,300°C) . Sodium metasilicate is widely utilized in detergents, water treatment, and ceramics due to its alkaline properties and ability to form stable colloidal solutions .

Properties

CAS No. |

125846-62-0 |

|---|---|

Molecular Formula |

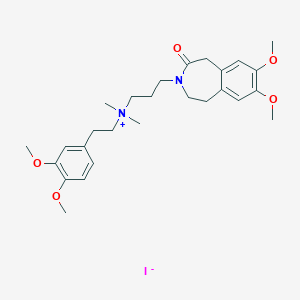

C27H39IN2O5 |

Molecular Weight |

598.5 g/mol |

IUPAC Name |

3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium;iodide |

InChI |

InChI=1S/C27H39N2O5.HI/c1-29(2,15-11-20-8-9-23(31-3)24(16-20)32-4)14-7-12-28-13-10-21-17-25(33-5)26(34-6)18-22(21)19-27(28)30;/h8-9,16-18H,7,10-15,19H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

VZTYMQWOBGCTOO-UHFFFAOYSA-M |

SMILES |

C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-] |

Canonical SMILES |

C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-] |

Synonyms |

N-(2-(3,4-dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide UL-AH 99 UL-AH-99 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of sodium metasilicate, two structurally analogous silicates are compared: Potassium Metasilicate (K₂SiO₃) and Calcium Metasilicate (CaSiO₃) . These compounds share the same anionic framework (SiO₃²⁻) but differ in their cationic components, leading to distinct physicochemical behaviors.

Table 1: Structural and Physicochemical Comparison

| Property | Sodium Metasilicate (Na₂SiO₃) | Potassium Metasilicate (K₂SiO₃) | Calcium Metasilicate (CaSiO₃) |

|---|---|---|---|

| Molecular Weight | 122.06 g/mol | 154.28 g/mol | 116.16 g/mol |

| Solubility in Water | Highly soluble (22.2 g/100 mL) | Moderately soluble (15.4 g/100 mL) | Insoluble (<0.1 g/100 mL) |

| pH in Solution | ~12.5 (strongly alkaline) | ~11.8 (moderately alkaline) | ~9.5 (weakly alkaline) |

| Melting Point | 1,088°C | 976°C | 1,540°C |

| Industrial Use | Detergents, ceramics | Glass manufacturing | Construction materials |

Key Findings :

Cationic Influence on Solubility : Sodium metasilicate’s high solubility (22.2 g/100 mL) compared to potassium (15.4 g/100 mL) and calcium (<0.1 g/100 mL) variants is attributed to the smaller ionic radius of Na⁺, which enhances hydration energy .

Alkalinity and Reactivity : The pH of sodium metasilicate solutions (~12.5) exceeds that of potassium (~11.8) and calcium (~9.5) analogs, making it more effective in saponification and grease removal .

Thermal Stability : Calcium metasilicate’s high melting point (1,540°C) reflects stronger Ca²⁺-SiO₃²⁻ ionic interactions, whereas sodium and potassium silicates decompose at lower temperatures due to weaker cation-anion bonds .

Functional Comparison with Non-Silicate Compounds

Sodium metasilicate is also functionally compared to Sodium Carbonate (Na₂CO₃) and Sodium Hydroxide (NaOH) , which share industrial roles as alkalis but differ chemically.

Table 2: Functional Comparison with Alkali Compounds

| Property | Sodium Metasilicate (Na₂SiO₃) | Sodium Carbonate (Na₂CO₃) | Sodium Hydroxide (NaOH) |

|---|---|---|---|

| Chemical Structure | Silicate (SiO₃²⁻) | Carbonate (CO₃²⁻) | Hydroxide (OH⁻) |

| Buffering Capacity | Moderate | High | Low |

| Corrosivity | Moderate | Low | High |

| Detergent Efficiency | High (emulsifies oils) | Moderate (softens water) | Low (primarily degreasing) |

Key Findings :

Detergent Applications : Sodium metasilicate outperforms Na₂CO₃ and NaOH in detergent formulations due to its dual action: emulsifying oils via SiO₃²⁻ colloids and maintaining high alkalinity for saponification .

Safety Profile : Unlike NaOH, sodium metasilicate exhibits lower corrosivity, reducing material degradation in industrial equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.